N-(3-acetylphenyl)-2,6-difluorobenzamide

Acetylcholinesterase Inhibition Mosquito Vector Control Anopheles gambiae

This 3-acetylphenyl positional isomer is a quantitatively characterized multi-target chemical probe with verified potency across ACC2 (IC50 6.9 nM), Anopheles gambiae AChE (IC50 142 nM), and human DHFR (Ki 147 nM). Its activity profile is distinct from the 2- and 4-acetyl regioisomers—the 2-acetyl variant lacks AChE activity entirely—making it indispensable for structure-activity relationship (SAR) studies mapping acetyl-group-dependent target engagement. Researchers investigating vector-selective insecticides, ACC2-driven metabolic disease targets, or FtsZ allosteric inhibition should procure this specific isomer to avoid the documented loss of on-target activity inherent to regioisomer substitution.

Molecular Formula C15H11F2NO2
Molecular Weight 275.255
CAS No. 325977-14-8
Cat. No. B2596520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2,6-difluorobenzamide
CAS325977-14-8
Molecular FormulaC15H11F2NO2
Molecular Weight275.255
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C15H11F2NO2/c1-9(19)10-4-2-5-11(8-10)18-15(20)14-12(16)6-3-7-13(14)17/h2-8H,1H3,(H,18,20)
InChIKeySRVXKVVKOIZERX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-2,6-difluorobenzamide for Research: Chemical Profile & Baseline Characterization


N-(3-acetylphenyl)-2,6-difluorobenzamide (CAS 325977-14-8) is a synthetic small molecule belonging to the 2,6-difluorobenzamide class, a privileged scaffold widely explored in medicinal chemistry for its ability to engage diverse biological targets including the bacterial cell division protein FtsZ, acetyl-CoA carboxylase (ACC), and acetylcholinesterase (AChE) [1]. Its core structure features a 2,6-difluorobenzamide pharmacophore linked to a 3-acetylphenyl moiety. This specific 3-acetyl positional isomer represents a structurally defined chemical probe with documented biochemical activity profiles distinct from its 2- and 4-acetyl regioisomers, making it a valuable investigational compound for target validation and structure-activity relationship (SAR) studies [2].

Why N-(3-acetylphenyl)-2,6-difluorobenzamide Cannot Be Casually Replaced by Other 2,6-Difluorobenzamide Derivatives


The 2,6-difluorobenzamide class is functionally heterogeneous; minor structural modifications profoundly alter target engagement, biological activity, and selectivity. The acetylphenyl positional isomerism (2-, 3-, or 4-substitution) is a critical determinant of molecular recognition at the FtsZ interdomain cleft, as the 4-acetyl isomer is specifically optimized for this allosteric pocket, and reports indicate the substitution position can shift selectivity across entirely different enzyme families (e.g., AChE vs. HDAC vs. NaV channels) . Furthermore, the 3-acetylphenyl derivative has demonstrated measurable multi-target enzyme inhibition—including AChE, ACC2, DHFR, and dihydroorotase—that is not automatically conferred to its regioisomers [1]. Therefore, substituting the 3-acetylphenyl compound with an alternative 2,6-difluorobenzamide without verifying target-specific SAR introduces a high risk of loss of desired on-target activity.

Quantitative Differentiation Guide for N-(3-acetylphenyl)-2,6-difluorobenzamide: Evidence-Based Comparisons


Mosquito AChE Inhibition: Positional Isomer Advantages Over 2-Acetylphenyl Derivative for Vector Control Research

N-(3-acetylphenyl)-2,6-difluorobenzamide inhibits recombinant Anopheles gambiae wild-type acetylcholinesterase (AChE) with an IC50 of 142 nM, measured by Ellman assay after 10 minutes [1]. In contrast, the 2-acetylphenyl positional isomer (N-(2-acetylphenyl)-2,6-difluorobenzamide) showed no measurable AChE inhibition under comparable conditions, instead displaying weak antagonism at human NaV 1.7 (IC50 = 240 nM for partially inactivated channel, IC50 = 3,000 nM for non-inactivated channel) [2]. This demonstrates that moving the acetyl group from the 3-position to the 2-position ablates AChE activity entirely while redirecting target engagement toward ion channels.

Acetylcholinesterase Inhibition Mosquito Vector Control Anopheles gambiae

Human ACC2 Inhibition: Sub-10 nM Potency Supports In Vitro Metabolic Disease Target Engagement

The compound inhibits human acetyl-CoA carboxylase 2 (ACC2) with an IC50 of 6.9 nM in a cell-based assay using CHO cells, as reported in BindingDB/ChEMBL [1]. This sub-10 nM potency positions it competitively against the well-characterized ACC dual inhibitor CP-640186 (ACC1/ACC2 IC50 ~50 nM) [2]. While direct selectivity data (ACC2 vs. ACC1) are not publicly reported for this specific compound, structurally related 2,6-difluorobenzamide derivatives have been the subject of patent filings explicitly claiming ACC2-selective inhibitory activity, suggesting the scaffold can be tuned for isozyme selectivity [3].

Acetyl-CoA Carboxylase 2 Metabolic Disease NAFLD Target

Human DHFR Inhibition: Moderate Affinity with Distinct Binding Mode Relative to Methotrexate

N-(3-acetylphenyl)-2,6-difluorobenzamide inhibits human dihydrofolate reductase (hDHFR) with a Ki of 147 nM, as determined by UV-Vis spectrometry using DHF as substrate in the presence of NADPH [1]. For context, this is substantially weaker than the clinical antifolate methotrexate (MTX; Ki ≈ 0.01–0.04 nM for hDHFR) but comparable to or better than certain benzamide-trimethoprim hybrid series (IC50 range: 4.72–20.17 µM against hDHFR) reported in 2024 [2]. The 2,6-difluorobenzamide scaffold offers a structurally simplified alternative to the complex pteridine-based antifolates, which may be advantageous for SAR diversification in medicinal chemistry campaigns.

Dihydrofolate Reductase Anticancer Target Antifolate

Dihydroorotase Inhibition: Selectivity Over Human ACC2 Illustrates Target Preference Profile

The compound displays weak inhibition of mouse dihydroorotase (DHOase) with an IC50 of 1,000,000 nM, a >100,000-fold lower potency than its activity against human ACC2 (6.9 nM) [1]. This dramatic differential highlights that N-(3-acetylphenyl)-2,6-difluorobenzamide does not act as a promiscuous enzyme inhibitor; rather, it demonstrates pronounced target preference. While the DHOase data originate from a non-human (mouse Ehrlich ascites) enzyme source, limiting direct translatability to human pyrimidine biosynthesis, the magnitude of selectivity versus ACC2 is quantitatively informative for assessing polypharmacology risk in metabolic disease-focused programs.

Dihydroorotase Pyrimidine Biosynthesis Target Selectivity

FtsZ-Targeted Antibacterial Class Membership: Structural Rationale for Use in Bacterial Cell Division Probe Development

The 2,6-difluorobenzamide scaffold is a validated pharmacophore for targeting the bacterial cell division protein FtsZ, with the well-characterized inhibitor PC190723 demonstrating FtsZ-dependent bactericidal activity at MICs of 0.5–1 µg/mL against Staphylococcus aureus . N-(3-acetylphenyl)-2,6-difluorobenzamide shares this pharmacophoric core. The structurally characterized 4-acetylphenyl positional isomer is documented as specifically optimized for FtsZ interdomain cleft recognition, and SAR studies across benzamide substitution patterns demonstrate that the position of the acetyl group modulates FtsZ binding and antibacterial potency . While direct FtsZ IC50 data for the 3-acetylphenyl isomer have not been deposited in public databases, its structural membership in this validated chemotype supports its utility as a scaffold for medicinal chemistry exploration targeting FtsZ, with the caveat that isomer-specific potency must be verified experimentally.

FtsZ Inhibition Antibacterial Cell Division

Application Scenarios for N-(3-acetylphenyl)-2,6-difluorobenzamide Based on Quantitative Evidence


Malaria Vector Control Probe Development: Species-Selective AChE Inhibitor Starting Point

With a measured IC50 of 142 nM against Anopheles gambiae AChE [1], the compound provides a quantifiable chemical starting point for developing species-selective mosquito acetylcholinesterase inhibitors. Research groups pursuing vector-selective insecticides can use this probe to establish SAR around the 3-acetylphenyl motif, benchmarked against the known selectivity gap—the 2-acetyl isomer lacks AChE activity entirely, indicating that target engagement is highly sensitive to acetyl position. Counter-screening against human AChE would be the logical next step to assess therapeutic window.

Metabolic Disease Target Validation: ACC2 Inhibitor with Sub-10 nM Potency

The compound's IC50 of 6.9 nM against human ACC2 positions it as a potent in vitro tool for validating ACC2 as a therapeutic target in metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) [2]. Its >100,000-fold selectivity over dihydroorotase (IC50 = 1,000,000 nM) provides initial evidence against broad enzyme promiscuity [3]. Investigators should prioritize determining ACC2 vs. ACC1 selectivity, given that related 2,6-difluorobenzamide derivatives have been claimed as ACC2-selective inhibitors in patent literature [4].

Antifolate Cancer Research: Simplified Non-Pteridine DHFR Chemical Probe

The Ki of 147 nM against human DHFR offers a structurally minimal, non-pteridine chemical probe for antifolate research [5]. This is 32- to 137-fold more potent than recently reported benzamide-trimethoprim hybrids (IC50 4.72–20.17 µM), making it a more attractive starting point for fragment-based or structure-guided optimization aimed at improving affinity toward the methotrexate benchmark while maintaining synthetic tractability [6].

Antibacterial FtsZ MedChem SAR Expansion: Positional Isomer Library Component

As a 3-acetylphenyl positional isomer within the validated 2,6-difluorobenzamide FtsZ inhibitor chemotype, this compound is ideally suited for systematic SAR studies examining how acetyl group position influences FtsZ binding, GTPase inhibition, and antibacterial potency . When tested alongside the 4-acetylphenyl isomer (documented FtsZ cleft binder) and the 2-acetylphenyl variant, the 3-isomer completes the positional isomer series needed to map the acetyl group's contribution to FtsZ pharmacophore recognition .

Quote Request

Request a Quote for N-(3-acetylphenyl)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.